3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea
Description
Properties
IUPAC Name |
1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEFLMPGUDONIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea typically involves the reaction of 4-chloro-3-methyl-1,2-oxazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Observations
Structural Variations: The target compound’s phenylurea group distinguishes it from oxadiazole-based analogues like Pleconaril, which instead incorporates a trifluoromethyl-oxadiazole ring. Substituent Effects: The chloro and methyl groups on the oxazole ring improve metabolic stability and modulate electronic properties, a feature shared with Sitaxsentan sodium .
Biological Activity: Pleconaril () demonstrates broad-spectrum antiviral activity against enteroviruses, attributed to its oxazole-oxadiazole scaffold.
Physicochemical Properties :
- The calculated molecular weight of the target compound (250.5 g/mol) falls within the typical range for small-molecule drugs (<500 g/mol), favoring oral bioavailability.
- Analogues like Pleconaril (421.41 g/mol) and Sitaxsentan sodium (476.89 g/mol) exhibit higher molecular weights due to extended substituents, which may influence solubility and distribution .
Research Implications
- Drug Design : The urea moiety in the target compound offers a template for designing inhibitors targeting enzymes or receptors requiring hydrogen-bond interactions.
- Safety and Handling: While specific toxicity data for the target compound are unavailable, structurally related urea derivatives (e.g., 3-[3-(dimethylamino)propyl]-1-phenylurea in –7) emphasize standard precautions: avoid inhalation, skin contact, and use PPE .
Biological Activity
3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 6-chloro-3-(3-methyl-1,2-oxazol-5-yl)-4-phenyl-1,2-dihydroquinolin-2-one
- Molecular Formula : CHClNO
- Molecular Weight : 336.772 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cell Signaling Pathways : It promotes the reorganization of the actin cytoskeleton, which is crucial for cell adhesion and migration. This activity is linked to the activation of several signaling pathways including ERK1/2 and JNK pathways .
- Enzyme Interaction : The compound has been shown to phosphorylate key proteins such as PIK3R1 and PLCG2, leading to downstream effects like activation of protein kinase C family members, particularly PRKCD .
- Receptor Modulation : The compound acts as a negative allosteric modulator at the CB1 receptor, which is involved in various neurobiological processes including addiction behaviors .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| TK-10 | 15.6 | Moderate inhibition |
| HT-29 | 12.4 | Significant inhibition |
These findings suggest that the compound could be a candidate for further development in cancer therapy.
Case Studies
A notable study evaluated the effects of this compound on cocaine-seeking behavior in rats. The administration of this compound significantly reduced reinstatement of drug-seeking behavior, indicating potential therapeutic applications in addiction treatment .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has excellent brain permeation with a brain/plasma ratio (Kp) of 2.0, suggesting favorable properties for central nervous system targeting . However, it also exhibited relatively low metabolic stability in rat liver microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
